molecular formula C12H11NO3 B058777 Ethyl 4-(5-Oxazolyl)benzoate CAS No. 1261268-94-3

Ethyl 4-(5-Oxazolyl)benzoate

Cat. No. B058777
M. Wt: 221.2 g/mol
InChI Key: DMCXVEGHRQNRLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-(5-Oxazolyl)benzoate and its derivatives are synthesized through various chemical pathways. For example, ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was synthesized and its structure confirmed by IR, 1H, and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination (Marjani, 2013). Another study focused on the synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, identifying important functional groups contributing to anti-PAR4 activity (Chen et al., 2008).

Molecular Structure Analysis

The crystal structure and molecular modeling of ethyl 4-(2-benzylhexyloxy)benzoate, among others, reveal insights into its molecular conformation and stacking behavior, influenced by the length of alkyl chains (Lai et al., 2007). X-ray diffraction is a common method for determining these structures, providing detailed insights into the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

The reactivity of ethyl 4-(5-Oxazolyl)benzoate with various reagents under different conditions can lead to a range of products. For instance, direct palladium-catalyzed alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with alkenyl-, benzyl-, allyl-, and alkyl halides has been documented, showing the compound's versatility in synthetic chemistry (Verrier et al., 2009).

Physical Properties Analysis

Studies on ethyl 4-(5-Oxazolyl)benzoate derivatives have explored their physical properties, including mesomorphic behaviors, which vary based on the lengths of alkyl chains. These properties are crucial for understanding the material's potential applications in liquid crystal technology and other fields (Dai et al., 2013).

Chemical Properties Analysis

The chemical properties of ethyl 4-(5-Oxazolyl)benzoate, such as its reactivity, stability, and interactions with other molecules, are fundamental aspects of its study. FT-IR, FT-Raman spectroscopy, and molecular docking studies, for instance, have been utilized to analyze the vibrational spectra of the compound and its derivatives, offering insights into their stability and potential biological activity (El-Azab et al., 2016).

Scientific Research Applications

Scintillation Materials

Ethyl 4-(5-Oxazolyl)benzoate is explored in the development of plastic scintillators, materials that exhibit luminescence when exposed to ionizing radiation. The study by Salimgareeva and Kolesov (2005) highlights its potential in creating efficient, stable scintillation materials when used as a luminescent dye. Their research indicates that incorporating Ethyl 4-(5-Oxazolyl)benzoate into polymethyl methacrylate-based scintillators could improve the scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage of these materials (Salimgareeva & Kolesov, 2005).

Antioxidant Capacity Assays

In the field of antioxidant research, Ethyl 4-(5-Oxazolyl)benzoate plays a role in assays determining antioxidant capacities. Ilyasov et al. (2020) review the ABTS/PP decolorization assay, a prevalent method for assessing antioxidant capacity. They discuss the mechanism of reaction pathways involving antioxidants and Ethyl 4-(5-Oxazolyl)benzoate, underscoring the specificity of these interactions and the potential biases in comparing antioxidant activities. The review suggests further investigation into the extent of coupling reactions and the relevance of oxidation products is necessary for understanding the total antioxidant capacity measured by these assays (Ilyasov et al., 2020).

Material Science

The compound's application extends to material science, particularly in the creation of semisynthetic resorbable materials from hyaluronan esterification. Campoccia et al. (1998) examine the biocompatibility and diverse clinical applications of hyaluronan derivatives esterified with Ethyl 4-(5-Oxazolyl)benzoate. Their review emphasizes the modified polymer's potential in various medical applications due to its altered physicochemical and biological properties, highlighting the importance of the type and degree of esterification on these properties (Campoccia et al., 1998).

Corrosion Inhibition

Research on Ethyl 4-(5-Oxazolyl)benzoate also encompasses its use as a corrosion inhibitor. Walker (1976) provides a review of its effectiveness in protecting copper and brass against corrosion in various environments. The study suggests that Ethyl 4-(5-Oxazolyl)benzoate, along with other organic compounds, can serve as a significant corrosion inhibitor, offering protection in corrosive atmospheres and aqueous solutions (Walker, 1976).

Safety And Hazards

The safety data sheet for Ethyl 4-(5-Oxazolyl)benzoate indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . The compound should be kept away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly . If swallowed, a poison center or doctor should be contacted .

Future Directions

While there is limited information on Ethyl 4-(5-Oxazolyl)benzoate, related compounds such as benzoxazole derivatives have shown promising biological activities . These compounds have been found to have antimicrobial, anti-inflammatory, and anticancer activities . Therefore, Ethyl 4-(5-Oxazolyl)benzoate and related compounds may have potential for future research and development in medicinal chemistry.

properties

IUPAC Name

ethyl 4-(1,3-oxazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-13-8-16-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCXVEGHRQNRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(5-Oxazolyl)benzoate

CAS RN

1261268-94-3
Record name Benzoic acid, 4-(5-oxazolyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261268-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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